molecular formula C20H27N5 B4034911 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methyl-N-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]propan-1-amine

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methyl-N-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]propan-1-amine

Cat. No.: B4034911
M. Wt: 337.5 g/mol
InChI Key: QUUZKMMEMOVXMW-UHFFFAOYSA-N
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Description

The compound contains several interesting functional groups, including a pyrazole ring, a pyrrole ring, and a pyridine ring. These are all heterocyclic compounds, which means they contain atoms of at least two different elements as members of its rings . Heterocyclic compounds are widely used in many fields, including drug design and materials science .


Molecular Structure Analysis

The presence of multiple nitrogen atoms in the heterocyclic rings could potentially allow for hydrogen bonding with other molecules. This could affect the compound’s solubility and reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the presence of the heterocyclic rings and the nitrogen atoms. For example, the compound might have a relatively high melting point due to the potential for hydrogen bonding .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it were used as a drug, the mechanism of action could involve interaction with biological targets such as enzymes or receptors .

Future Directions

Heterocyclic compounds are a focus of ongoing research in many fields, including medicinal chemistry . Future research could explore the potential applications of this compound in various fields, such as its potential use as a pharmaceutical agent .

Properties

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-2-methyl-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5/c1-4-24-15-18(12-22-24)14-23(13-17(2)3)16-19-8-7-11-25(19)20-9-5-6-10-21-20/h5-12,15,17H,4,13-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUZKMMEMOVXMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN(CC2=CC=CN2C3=CC=CC=N3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methyl-N-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]propan-1-amine
Reactant of Route 2
Reactant of Route 2
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methyl-N-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]propan-1-amine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methyl-N-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]propan-1-amine
Reactant of Route 4
Reactant of Route 4
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methyl-N-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]propan-1-amine
Reactant of Route 5
Reactant of Route 5
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methyl-N-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]propan-1-amine
Reactant of Route 6
Reactant of Route 6
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methyl-N-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]propan-1-amine

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